(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine
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Overview
Description
(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine is an organic compound that belongs to the class of benzylidene derivatives. These compounds are known for their diverse pharmacological activities and are widely used in various fields, including medicine, industry, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine typically involves a condensation reaction between 2-benzyloxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and benzyloxy derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products
Oxidation: Nitro and benzyloxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- (2-Benzyloxy-benzylidene)-(3-chloro-phenyl)-amine
- (2-Benzyloxy-benzylidene)-(4-nitro-phenyl)-amine
- (2-Benzyloxy-benzylidene)-(3-methyl-phenyl)-amine
Uniqueness
(2-Benzyloxy-benzylidene)-(3-nitro-phenyl)-amine is unique due to its specific combination of benzyloxy and nitro groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16N2O3/c23-22(24)19-11-6-10-18(13-19)21-14-17-9-4-5-12-20(17)25-15-16-7-2-1-3-8-16/h1-14H,15H2 |
InChI Key |
XERNQURZCIOTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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